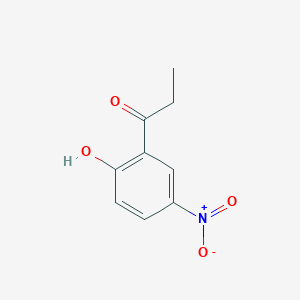

1-(2-Hydroxy-5-nitrophenyl)propan-1-one

Description

BenchChem offers high-quality 1-(2-Hydroxy-5-nitrophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxy-5-nitrophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-5-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-8(11)7-5-6(10(13)14)3-4-9(7)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYKMZXGGPYALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523018 | |

| Record name | 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-95-3 | |

| Record name | 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. The information is curated for professionals in research and development, with a focus on clarity and practical application.

Chemical Identity and Properties

1-(2-Hydroxy-5-nitrophenyl)propan-1-one is an organic compound with the chemical formula C9H9NO4.[1][2] It is classified as a propiophenone derivative, characterized by a propan-1-one chain attached to a hydroxynitrophenyl ring. Its chemical structure and properties are summarized below.

Table 1: General Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(2-hydroxy-5-nitrophenyl)propan-1-one | [1][3] |

| CAS Number | 55805-95-3 | [2][4] |

| Molecular Formula | C9H9NO4 | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][3][5] |

| InChI Key | XNYKMZXGGPYALK-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Purity | Available commercially at ≥98% or 99% | [2][3] |

| XLogP3 | 1.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 2 |[5] |

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one are not extensively documented in publicly available literature, a known method of preparation involves the alkaline hydrolysis of 3-methyl-6-nitrochromone.[4]

A general workflow for a plausible synthesis and characterization of this compound, based on common organic chemistry techniques, is outlined below.

References

- 1. 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | C9H9NO4 | CID 13157006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | 55805-95-3 [sigmaaldrich.com]

- 4. 1-(2-hydroxy-5-nitrophenyl)propan-1-one | 55805-95-3 [chemicalbook.com]

- 5. 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- | C9H9NO4 | CID 11446887 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathway for 1-(2-hydroxy-5-nitrophenyl)propan-1-one, a valuable hydroxyaryl ketone intermediate. The synthesis is primarily achieved through a two-step process involving the esterification of 4-nitrophenol followed by a Lewis acid-catalyzed Fries rearrangement.

Introduction

Hydroxyaryl ketones are crucial structural motifs in a wide range of biologically active compounds and serve as key intermediates in pharmaceutical and fine chemical industries.[1][2] 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, with its characteristic substitution pattern, is a useful building block for further chemical elaboration. The most direct and industrially relevant synthetic approach is the Fries rearrangement of an appropriate phenolic ester.[1][3] This guide details the reaction mechanisms, experimental protocols, and relevant chemical data for this synthetic route.

Synthetic Pathway Overview

The synthesis of 1-(2-hydroxy-5-nitrophenyl)propan-1-one is accomplished in two primary stages:

-

Esterification: 4-Nitrophenol is reacted with a propionylating agent, such as propionyl chloride or propionic anhydride, to form the intermediate ester, 4-nitrophenyl propionate.

-

Fries Rearrangement: The isolated 4-nitrophenyl propionate undergoes an intramolecular acyl group migration from the phenolic oxygen to an ortho-position on the aromatic ring, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[1][3]

The overall reaction scheme is depicted below.

References

An In-depth Technical Guide on 1-(2-Hydroxy-5-nitrophenyl)propan-1-one (CAS Number: 55805-95-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxy-5-nitrophenyl)propan-1-one is a chemical compound with the CAS number 55805-95-3. While detailed biological studies and extensive experimental data for this specific molecule are not widely available in public literature, its classification as a "Protein Degrader Building Block" suggests its primary utility in the synthesis of larger, pharmacologically active molecules, particularly in the burgeoning field of targeted protein degradation. This guide synthesizes the available chemical information, proposes a putative synthesis protocol, and outlines general experimental methodologies for the evaluation of compounds within this class. The potential applications and future research directions for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one as a key synthetic intermediate are also discussed.

Chemical Identity and Properties

1-(2-Hydroxy-5-nitrophenyl)propan-1-one is a substituted aromatic ketone. Its chemical structure consists of a propan-1-one chain attached to a phenyl ring, which is functionalized with a hydroxyl group at the 2-position and a nitro group at the 5-position.

| Property | Value | Source |

| CAS Number | 55805-95-3 | [Generic Supplier Data] |

| Molecular Formula | C₉H₉NO₄ | [Generic Supplier Data] |

| Molecular Weight | 195.18 g/mol | [Generic Supplier Data] |

| IUPAC Name | 1-(2-hydroxy-5-nitrophenyl)propan-1-one | [Generic Supplier Data] |

| Synonyms | 2'-Hydroxy-5'-nitropropiophenone | [Generic Supplier Data] |

| Family | Protein Degrader Building Blocks | [Generic Supplier Data] |

Synthesis Protocol

Reaction: Alkaline Hydrolysis of 3-Methyl-6-nitrochromone

Materials:

-

3-Methyl-6-nitrochromone

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Ethanol or other suitable solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Standard laboratory glassware for reflux, extraction, and filtration

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Dissolution: Dissolve 3-methyl-6-nitrochromone in a suitable solvent such as ethanol or aqueous ethanol in a round-bottom flask.

-

Base Addition: Add an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents) to the flask.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess base and acidify the mixture with dilute hydrochloric acid until a pH of approximately 2-3 is reached. This will protonate the phenoxide to the desired hydroxyl group.

-

A precipitate of the product may form upon acidification. If so, it can be collected by filtration.

-

-

Extraction: If a precipitate does not form, or to recover any dissolved product, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-(2-Hydroxy-5-nitrophenyl)propan-1-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, including concentration, temperature, and reaction time.

Potential Applications in Drug Discovery

The designation of this compound as a "Protein Degrader Building Block" is significant. This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, with its reactive functional groups, makes it a candidate for chemical modification and incorporation into a larger PROTAC molecule. The hydroxyl and nitro groups, or the ketone, could be chemically altered to serve as attachment points for a linker, which in turn would be connected to a ligand for an E3 ligase.

Below is a conceptual workflow for the utilization of this building block in a drug discovery context.

General Experimental Protocols for Evaluation

While no specific biological data for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one has been found, compounds with similar structural motifs (hydroxylated and nitrated phenyl rings) are often investigated for antimicrobial and antioxidant activities. The following are general protocols that could be adapted to evaluate this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

-

1-(2-Hydroxy-5-nitrophenyl)propan-1-one

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To assess the free radical scavenging activity of the compound.

Materials:

-

1-(2-Hydroxy-5-nitrophenyl)propan-1-one

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Compound Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction: In a test tube or 96-well plate, mix the compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Signaling Pathways: A Note on the Lack of Data

As of the current literature survey, there is no available information linking 1-(2-Hydroxy-5-nitrophenyl)propan-1-one to the modulation of any specific signaling pathways. Research in this area would be a novel contribution to the understanding of this compound's biological effects, should it possess any direct activity. If this molecule is indeed primarily a synthetic building block, its impact on signaling would be indirect, through the action of the final, larger molecule it is incorporated into.

Conclusion and Future Directions

1-(2-Hydroxy-5-nitrophenyl)propan-1-one is a chemical entity with potential applications in medicinal chemistry, particularly as a scaffold for the development of targeted protein degraders. While direct biological activity data is currently lacking, its chemical structure provides a foundation for the synthesis of more complex molecules. Future research should focus on:

-

Optimization of Synthesis: Development and publication of a detailed, high-yield synthesis protocol.

-

Library Synthesis: Utilization of this building block in combinatorial chemistry to generate a library of derivatives, particularly PROTACs.

-

Biological Screening: Comprehensive screening of the parent compound and its derivatives for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Mechanistic Studies: If any biological activity is identified, subsequent studies should elucidate the mechanism of action, including any effects on cellular signaling pathways.

This technical guide provides a starting point for researchers interested in 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, highlighting its potential while acknowledging the current gaps in the scientific literature.

An In-depth Technical Guide to 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, including its chemical identity, properties, synthesis, and potential biological activities. While experimental data on this specific molecule is limited in publicly available literature, this guide consolidates known information and provides context based on structurally related compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Chemical Identity and Properties

The IUPAC name for the compound is 1-(2-Hydroxy-5-nitrophenyl)propan-1-one .[1] It is a substituted aromatic ketone with a hydroxyl and a nitro group on the phenyl ring.

| Property | Value | Source |

| IUPAC Name | 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | [1] |

| CAS Number | 55805-95-3 | [2][3] |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [4] |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])O | [4] |

| InChI Key | XNYKMZXGGPYALK-UHFFFAOYSA-N |

Synthesis

A potential synthetic route could also be inferred from the synthesis of related compounds, which often involves the nitration of a precursor. In this case, the nitration of 1-(2-hydroxyphenyl)propan-1-one would be a logical approach. The following diagram illustrates a hypothetical workflow for such a synthesis.

Spectral Data (Predicted)

Experimental spectral data for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one is not currently available in public databases. However, predicted spectral data can provide valuable insights for characterization.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | t | 3H | -CH₃ | |

| ~3.0 | q | 2H | -CH₂- | |

| ~7.0 | d | 1H | Ar-H | |

| ~8.2 | dd | 1H | Ar-H | |

| ~8.6 | d | 1H | Ar-H | |

| ~11.5 | s | 1H | -OH |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| ~8.0 | -CH₃ | |

| ~35.0 | -CH₂- | |

| ~118.0 | Ar-C | |

| ~120.0 | Ar-C | |

| ~125.0 | Ar-C | |

| ~140.0 | Ar-C-NO₂ | |

| ~160.0 | Ar-C-OH | |

| ~205.0 | C=O |

Potential Biological Activities and Signaling Pathways

While there are no specific studies on the biological activity of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, research on structurally similar compounds suggests potential areas of interest for drug development professionals.

Antimicrobial Activity

A study on a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides demonstrated broad-spectrum antibacterial and antifungal activities.[5] This suggests that the 2-hydroxy-5-nitrophenyl moiety may contribute to antimicrobial efficacy. The proposed mechanism of action for many phenolic compounds involves the disruption of microbial cell membranes and the inhibition of essential enzymes.

Enzyme Inhibition

Hydroxyphenyl ketones have been investigated as inhibitors of various enzymes. For instance, a series of 4-hydroxyphenyl ketones were identified as potent and specific inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in hormone-dependent cancers.[6] It is plausible that 1-(2-Hydroxy-5-nitrophenyl)propan-1-one could exhibit inhibitory activity against certain enzymes, although specific targets have not been identified.

Based on the potential for enzyme inhibition, a hypothetical signaling pathway diagram is presented below. This illustrates a general mechanism where an inhibitor molecule, such as a hydroxyphenyl ketone, could modulate a cellular signaling cascade.

Conclusion

1-(2-Hydroxy-5-nitrophenyl)propan-1-one is a well-defined chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While a detailed experimental profile is yet to be established in the public domain, this guide provides a foundational understanding of its properties, potential synthesis, and likely areas of biological relevance based on analogous structures. Further research is warranted to elucidate its full therapeutic potential.

References

- 1. 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | C9H9NO4 | CID 13157006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-hydroxy-5-nitrophenyl)propan-1-one | 55805-95-3 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- | C9H9NO4 | CID 11446887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-hydroxyphenyl ketones as potent and specific inhibitors of the type 3 of 17beta-hydroxysteroid dehydrogenase (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes its key molecular characteristics and outlines a general experimental approach for its synthesis and analysis.

Core Molecular and Physical Data

1-(2-Hydroxy-5-nitrophenyl)propan-1-one, with the CAS number 55805-95-3, is a nitroaromatic organic compound. Its molecular and physical properties are summarized in the table below, providing a quantitative basis for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.18 g/mol | [1][2] |

| IUPAC Name | 1-(2-hydroxy-5-nitrophenyl)propan-1-one | |

| Purity | ≥98% | [1][2] |

| InChI | 1S/C9H9NO4/c1-2-8(11)7-5-6(10(13)14)3-4-9(7)12/h3-5,12H,2H2,1H3 | |

| InChIKey | XNYKMZXGGPYALK-UHFFFAOYSA-N |

Experimental Protocols

Synthesis: A General Approach via Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In a hypothetical synthesis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, 4-nitrophenol could serve as the starting material. The procedure would involve the following conceptual steps:

-

Protection of the Hydroxyl Group: The hydroxyl group of 4-nitrophenol would likely require protection to prevent it from reacting with the acylating agent. This could be achieved by converting it to an ether or an ester.

-

Friedel-Crafts Acylation: The protected 4-nitrophenol would then be reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate anhydrous solvent. The reaction would introduce the propanoyl group onto the aromatic ring, ortho to the protected hydroxyl group.

-

Deprotection: Following the acylation, the protecting group would be removed to yield the final product, 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be essential to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), nitro (-NO₂), and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Melting Point Analysis: The melting point of the purified solid would be determined and compared to known values, if available, as an indicator of purity.

Chemical Properties and Relationships

Due to the absence of published research on the specific biological activities of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, a signaling pathway diagram cannot be constructed. Instead, the following diagram illustrates the logical relationships between the compound's key chemical features and the analytical methods used for their characterization.

References

In-Depth Technical Guide: Spectral Analysis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, a compound of interest in various research and development domains. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectral data based on established spectroscopic principles. These predictions are intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. These values are derived from the analysis of its chemical structure and comparison with spectral databases for similar functional groups and molecular fragments.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Medium | O-H stretch (phenolic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2940 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1520, 1340 | Strong | N-O stretch (nitro group) |

| ~1300 | Medium | O-H bend (phenolic) |

| ~1250 | Medium | C-O stretch (phenolic) |

| ~850 | Strong | C-H bend (aromatic, out-of-plane) |

Table 2: Predicted ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | Ar-OH |

| ~8.2 | Doublet | 1H | Ar-H (ortho to NO₂) |

| ~8.0 | Doublet of Doublets | 1H | Ar-H (ortho to C=O, meta to NO₂) |

| ~7.1 | Doublet | 1H | Ar-H (meta to NO₂) |

| ~3.0 | Quartet | 2H | -CH₂- |

| ~1.2 | Triplet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~160 | C-OH (aromatic) |

| ~141 | C-NO₂ (aromatic) |

| ~129 | C-H (aromatic) |

| ~125 | C-C=O (aromatic) |

| ~120 | C-H (aromatic) |

| ~118 | C-H (aromatic) |

| ~32 | -CH₂- |

| ~8 | -CH₃ |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 195 | 60 | [M]⁺ (Molecular Ion) |

| 166 | 100 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 138 | 40 | [M - C₂H₅ - CO]⁺ |

| 120 | 30 | [C₆H₄O₂N]⁺ |

| 92 | 25 | [C₅H₄O₂]⁺ |

| 65 | 20 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data of a solid organic compound such as 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate or sonicate to fully dissolve the sample.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans (this will be significantly higher than for ¹H NMR, e.g., 1024 or more, depending on the sample concentration and desired signal-to-noise ratio).

-

Set the relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample into a capillary tube or onto a direct insertion probe.

-

Insert the probe into the ion source of the mass spectrometer.

-

-

Ionization:

-

Heat the probe to volatilize the sample into the gas phase.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

-

-

Mass Analysis:

-

Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The instrument's software plots the relative abundance of each ion as a function of its m/z value to generate the mass spectrum.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectral analysis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.

1-(2-Hydroxy-5-nitrophenyl)propan-1-one: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for the chemical compound 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. The information is intended for professionals in research and development who may handle this substance. Due to the limited availability of a complete, officially published Safety Data Sheet (SDS), this guide synthesizes available data from chemical suppliers and cross-references established safety protocols for compounds with similar hazard classifications.

Chemical Identification

Proper identification is the first step in ensuring chemical safety. The following table summarizes the key identifiers for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.

| Identifier | Value |

| IUPAC Name | 1-(2-hydroxy-5-nitrophenyl)propan-1-one |

| CAS Number | 55805-95-3[1][2] |

| Molecular Formula | C₉H₉NO₄[2][3] |

| Molecular Weight | 195.17 g/mol |

| Synonyms | 1-Propanone, 1-(2-hydroxy-5-nitrophenyl)- |

Hazard Identification and Classification

Based on available supplier information, 1-(2-Hydroxy-5-nitrophenyl)propan-1-one is classified as a hazardous substance. The GHS classification indicates risks associated with skin, eye, and respiratory contact.

GHS Pictogram:

Signal Word: Warning [4]

The following tables detail the identified hazard (H) and precautionary (P) statements.

| Code | Hazard Statement |

| H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4] |

| H335 | May cause respiratory irritation.[4] |

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes available information.

| Property | Value | Source |

| Melting Point | 93-94 °C | ChemicalBook[5] |

| Boiling Point | 299.3 ± 25.0 °C | (Predicted)[5] |

| Density | 1.321 ± 0.06 g/cm³ | (Predicted)[5] |

| Appearance | Solid (form not specified) | Assumed from melting point |

| Solubility | Data not available | - |

Toxicological Information

A comprehensive toxicological profile, including quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), is not available in the public domain for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. The hazard classifications (H315, H319, H335) indicate that the primary toxicological concerns are irritation to the skin, eyes, and respiratory system. The absence of further data necessitates a cautious approach, treating the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.

Safe Handling and Control Measures

Adherence to a strict hierarchy of controls is essential for minimizing risk when handling this compound.

References

Technical Guide: Potential Biological Activity of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

Disclaimer: This document provides a prospective analysis of the potential biological activities of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. As of the date of this publication, there is a notable absence of specific experimental data for this compound in the peer-reviewed scientific literature. The information presented herein is extrapolated from published research on structurally related compounds, including nitrophenols, hydroxylated ketones, and other phenolic derivatives. This guide is intended for research and drug development professionals to provide a theoretical framework for potential screening and investigation.

Introduction

1-(2-Hydroxy-5-nitrophenyl)propan-1-one is a propiophenone derivative characterized by a hydroxyl group at the 2-position and a nitro group at the 5-position of the phenyl ring. The biological activity of phenolic compounds is well-documented, with activities often attributed to the hydroxyl group's ability to donate a hydrogen atom and participate in hydrogen bonding.[1][2] The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the compound's electronic properties and, consequently, its biological interactions. Nitro-containing aromatic compounds are known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities.[3][4] This guide will explore the theoretical biological potential of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one in three key areas: antimicrobial activity, anticancer activity, and enzyme inhibition.

Potential Antimicrobial Activity

The combination of a phenolic hydroxyl group and a nitroaromatic system suggests that 1-(2-Hydroxy-5-nitrophenyl)propan-1-one may possess antimicrobial properties. Phenolic compounds can exert antimicrobial effects by disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[5]

Postulated Mechanism of Action

The hydroxyl group can interact with the polar head groups of the lipid bilayer, while the aromatic ring and propanone chain can intercalate into the hydrophobic core, disrupting membrane fluidity. The nitro group may also contribute to activity through mechanisms such as the generation of reactive nitrogen species upon reduction within the microbial cell, a mode of action observed for other nitroaromatic antimicrobials.

Predicted Quantitative Data

The following table presents exemplary quantitative data from studies on structurally related nitro- and phenolic compounds to illustrate potential activity levels that could be investigated for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.

| Compound Class | Organism | Assay Type | Value | Reference |

| Nitrobenzyl-oxy-phenol | Moraxella catarrhalis | MIC | 11 µM | [3] |

| Nitrobenzyl-oxy-phenol | Moraxella catarrhalis | MBC | 22 µM | [3] |

| 4-Nitrophenol | Bacillus subtilis | MIC | >256 µg/mL | [6] |

| 4-Nitrophenol | Escherichia coli | MIC | >256 µg/mL | [6] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Representative Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Test Compound: Prepare a stock solution of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight in appropriate broth media (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Assay Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anticancer Activity

Nitrophenols have been shown to induce cytotoxicity in human cell lines, often mediated by the induction of oxidative stress.[4] The hydroxylated phenyl ring is a common feature in various anticancer agents, where it can play a crucial role in receptor binding or modulating metabolic pathways.[7][8][9]

Postulated Mechanism of Action

The potential anticancer effect of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one could be mediated through several pathways. The compound might induce intracellular reactive oxygen species (ROS) production, leading to DNA damage and triggering apoptosis. It could also potentially interact with signaling pathways involved in cell proliferation and survival.

Caption: Hypothetical pathway for ROS-induced apoptosis.

Predicted Quantitative Data

The following table shows examples of IC50 values for various nitrophenols against human lung cell lines, providing a benchmark for potential cytotoxicity studies.

| Compound | Cell Line | Exposure Time | IC50 Value | Reference |

| 2-Nitrophenol | BEAS-2B | 24 h | 10.4 mM | [4] |

| 3-Nitrophenol | BEAS-2B | 24 h | 3.5 mM | [4] |

| 4-Nitrophenol | BEAS-2B | 24 h | 1.9 mM | [4] |

| 4-Nitrophenol | A549 | 24 h | 1.5 mM | [4] |

IC50: Half-maximal inhibitory concentration.

Representative Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against compound concentration.

Potential Enzyme Inhibition

Phenolic compounds are known inhibitors of a wide range of enzymes.[2][10] Nitrophenols, specifically, have been shown to inhibit enzymes like cytochrome P450s and ascorbate oxidase.[11][12][13] The mechanism often involves the phenolic hydroxyl group interacting with the enzyme's active site.

Postulated Targets and Mechanism

1-(2-Hydroxy-5-nitrophenyl)propan-1-one could potentially inhibit enzymes through competitive or non-competitive mechanisms. The hydroxyl and nitro groups could form hydrogen bonds or other interactions with amino acid residues in the active site. For metalloenzymes, the oxygen or nitrogen atoms could coordinate with the metal cofactor. For example, inhibition of cytochrome P450 enzymes may occur via the ligation of a nitrogen lone pair of electrons to the heme iron.[11]

Caption: General workflow for biological activity screening.

Predicted Quantitative Data

The table below provides inhibition constants (Ki) for nitrophenols against a specific cytochrome P450 isozyme, illustrating the type of quantitative data that would be relevant.

| Compound | Enzyme | Inhibition Type | Ki (apparent) | Reference |

| Pyridine | Rat Liver P4502E1 | Non-competitive | 0.4 µM | [11] |

| p-Nitrophenol | Ascorbate Oxidase | Competitive | pH-dependent | [13] |

Ki: Inhibition constant.

Representative Experimental Protocol: Cytochrome P450 (CYP2E1) Inhibition Assay

This protocol describes a method to assess the inhibitory potential of a compound against CYP2E1 using a fluorescent probe substrate.

-

Reagent Preparation: Prepare human liver microsomes, a fluorescent probe substrate for CYP2E1 (e.g., chlorzoxazone), and an NADPH-generating system.

-

Assay Setup: In a 96-well plate, add buffer, microsomes, and various concentrations of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. Include a known inhibitor (e.g., Disulfiram) as a positive control and a no-inhibitor control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the NADPH-generating system and the probe substrate.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

-

Detection: Centrifuge the plate to pellet the protein. Measure the formation of the fluorescent metabolite in the supernatant using a fluorescence plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one provides a strong rationale for investigating its potential biological activities. Based on the known properties of nitrophenols and hydroxylated ketones, this compound is a candidate for screening in antimicrobial, anticancer, and enzyme inhibition assays. The protocols and theoretical frameworks provided in this guide offer a starting point for the systematic evaluation of this novel chemical entity. Further research is required to elucidate its specific biological profile and potential therapeutic applications.

References

- 1. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 2. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives [jstage.jst.go.jp]

- 4. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitrophenol reduction and antibacterial activity of Ag-doped TiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis-inducing activity of hydroxylated polymethoxyflavones and polymethoxyflavones from orange peel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of ascorbate oxidase by phenolic compounds. Enzymatic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, a key organic compound with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments, theoretical considerations based on molecular structure, and detailed experimental protocols for determining solubility.

Introduction to 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

1-(2-Hydroxy-5-nitrophenyl)propan-1-one is an organic compound featuring a substituted phenyl ring with a hydroxyl, a nitro group, and a propanone moiety.[1] Its chemical structure, possessing both polar (hydroxyl, nitro) and non-polar (phenyl ring, propane chain) regions, suggests a nuanced solubility profile across different solvents. Understanding its solubility is crucial for its application in reaction chemistry, formulation development, and biological assays.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one in Common Solvents

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The hydroxyl group can form hydrogen bonds with protic solvents. However, the overall non-polar character from the benzene ring and alkyl chain may limit high solubility in water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. DMSO is a powerful solvent for many organic compounds. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity introduced by the hydroxyl and nitro groups is expected to result in poor solubility in non-polar solvents. |

| Aqueous Acidic | Dilute HCl | Low (as neutral species) | The compound does not possess a basic functional group that would be protonated to form a more soluble salt. |

| Aqueous Basic | Dilute NaOH, Dilute NaHCO₃ | High | The phenolic hydroxyl group is acidic and will be deprotonated by a base to form a water-soluble phenoxide salt.[2][3] It is expected to be soluble in strong bases like NaOH and potentially in weaker bases like NaHCO₃ if the phenol is sufficiently acidic.[2][3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are general protocols that can be adapted for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

1-(2-Hydroxy-5-nitrophenyl)propan-1-one

-

A selection of solvents (e.g., water, ethanol, acetone, hexane, 5% NaOH, 5% HCl)

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

pH paper

-

Sample Preparation: Place approximately 25 mg of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one into a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.

-

Mixing: After each addition, shake the test tube vigorously for 60 seconds.[4][5] A vortex mixer can be used for more consistent mixing.

-

Observation: Observe the mixture against a light and dark background to determine if the solid has completely dissolved. If the solution is clear with no visible particles, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with litmus or pH paper to determine if it is acidic or basic.[2][3]

-

Acid/Base Solubility: For compounds insoluble in water, repeat the test with 5% aqueous solutions of NaOH and HCl to assess the presence of acidic or basic functional groups.[2][3][4]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[6]

Materials:

-

1-(2-Hydroxy-5-nitrophenyl)propan-1-one

-

High-purity solvent of interest

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one to a known volume of the solvent in a flask. The excess solid ensures that equilibrium with the dissolved solute is reached.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the suspension to settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid particles. It is crucial to avoid any temperature changes during this step that could affect solubility.

-

Quantification: Analyze the clear filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve) to determine the concentration of the dissolved compound. This concentration represents the solubility of the compound in that solvent at that temperature.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: General workflow for determining the solubility of a chemical compound.

Conclusion

References

A Technical Guide to the Purity Analysis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one, a key intermediate in various synthetic pathways. Ensuring the purity of this compound is critical for the validity of research data and the quality of downstream products in drug development. This document outlines common analytical techniques, provides illustrative experimental protocols, and presents data in a structured format for clarity and comparability.

Introduction

1-(2-Hydroxy-5-nitrophenyl)propan-1-one is a substituted aromatic ketone. Its chemical structure, featuring a hydroxyl group, a nitro group, and a propanone moiety, makes it amenable to analysis by a variety of modern analytical techniques. Purity determination is essential to identify and quantify the main component as well as any process-related impurities, isomers, or degradation products. Commercial suppliers often state a purity of around 98%[1][2].

Analytical Techniques for Purity Assessment

A multi-faceted approach is recommended for the comprehensive purity analysis of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. The following techniques are most commonly employed:

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis, offering high resolution and sensitivity for separating the main compound from its impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information, aiding in the identification of unknown impurities.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. Derivatization may be required for the parent compound.

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary purity assessment and for developing separation methods for column chromatography[3].

The logical workflow for a comprehensive purity analysis is depicted in the diagram below.

References

Methodological & Application

Applications of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The compound 1-(2-hydroxy-5-nitrophenyl)propan-1-one is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of various heterocyclic compounds and other valuable organic molecules. Its chemical structure, featuring a hydroxyl group ortho to a propanone moiety and a nitro group in the para position on the phenyl ring, provides multiple reactive sites for a range of chemical transformations. This document outlines key applications, detailed experimental protocols, and quantitative data for its use in the synthesis of chalcones, flavanones, and 1,3-diones.

Application Note 1: Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities.[1][2][3] 1-(2-Hydroxy-5-nitrophenyl)propan-1-one serves as a key starting material for the synthesis of corresponding chalcone derivatives through the Claisen-Schmidt condensation reaction with various aromatic aldehydes.[1][3][4]

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

A mixture of 1-(2-hydroxy-5-nitrophenyl)propan-1-one (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) is dissolved in ethanol. To this solution, an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise at room temperature.[2][3] The reaction mixture is then stirred at room temperature or gently heated for a specified period, typically ranging from a few hours to overnight.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.[1] The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | NaOH | Ethanol | 12-15 | Not Specified | [2] |

| 2 | 4-Chlorobenzaldehyde | NaOH | Ethanol | Not Specified | Not Specified | [1] |

| 3 | Various aromatic aldehydes | KOH | Ethanol | Not Specified | Good | [4] |

Reaction Pathway: Claisen-Schmidt Condensation

Caption: General scheme for the synthesis of chalcones.

Application Note 2: Synthesis of Flavanones

Flavanones are a class of flavonoids that exhibit a range of biological activities and are found in various natural products.[5][6] 1-(2-Hydroxy-5-nitrophenyl)propan-1-one can be used as a precursor for the synthesis of flavanones. The typical route involves the initial formation of a 2'-hydroxydihydrochalcone, which then undergoes cyclization. A notable method involves a palladium-catalyzed oxidative cyclization.[7]

Experimental Protocol: Synthesis of 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropan-1-one and Subsequent Cyclization

Step 1: Synthesis of 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropan-1-one

To a solution of 1-(2-hydroxy-5-nitrophenyl)ethan-1-one (1 equivalent) in acetic acid at 0 °C, nitric acid is added dropwise. The resulting mixture is refluxed for 3 hours. After cooling, the solution is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield 1-(2-hydroxy-5-nitrophenyl)propan-1-one.[7] Note: The search result describes the nitration of a precursor to obtain the title compound, which is then used in subsequent steps.

Step 2: Palladium-Catalyzed Oxidative Cyclization to Flavanone

The 2'-hydroxydihydrochalcone (1-(2-hydroxy-5-nitrophenyl)-3-phenylpropan-1-one) is subjected to a palladium(II)-catalyzed oxidative cyclization to yield the corresponding flavanone. The specific conditions, including the palladium catalyst, oxidant, and solvent, are crucial for directing the reaction towards the flavanone product over the flavone.[7]

Table 2: Conditions for Palladium-Catalyzed Cyclization

| Substrate | Catalyst | Oxidant | Additive | Product | Yield (%) | Reference |

| 2'-Hydroxydihydrochalcone | Pd(OAc)₂ | O₂ | None | Flavone | Not Specified | [7] |

| 2'-Hydroxydihydrochalcone | Pd(OAc)₂ | O₂ | Additive | Flavanone | Not Specified | [7] |

Workflow for Flavanone Synthesis

Caption: Synthesis of flavanones from the title compound.

Application Note 3: Synthesis of 1,3-Dione Derivatives

1,3-Dicarbonyl compounds are important synthetic intermediates. 1-(2-Hydroxy-5-nitrophenyl)propan-1-one can be a precursor to 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropane-1,3-dione, which is a key intermediate in the synthesis of other complex molecules like 3-fluoroflavones.[8]

Experimental Protocol: Synthesis of 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropane-1,3-dione

This synthesis involves the Baker-Venkataraman rearrangement. A precursor, 2-acetyl-4-nitrophenyl benzoate, is dissolved in pyridine. The solution is heated to 50 °C, and pulverized potassium hydroxide is added. The reaction mixture is stirred for 12 hours. After completion, the mixture is acidified with a 10% aqueous acetic acid solution. The resulting yellow precipitate is filtered and recrystallized from ethanol to give the desired 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropane-1,3-dione.[8]

Table 3: Synthesis of 1-(2-hydroxy-5-nitrophenyl)-3-phenylpropane-1,3-dione

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-acetyl-4-nitrophenyl benzoate | KOH | Pyridine | 50 | 12 | 20 | [8] |

Logical Relationship in 3-Fluoroflavone Synthesis

Caption: Pathway to 3-fluoroflavones via a 1,3-dione intermediate.

References

Application Notes and Protocols for 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a guideline for the potential research applications of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one. To date, there is a lack of published scientific literature detailing the specific biological activities and mechanisms of action of this compound. The suggested applications and methodologies are based on the chemical structure of the molecule and the known activities of structurally related nitrophenyl and hydroxyphenyl derivatives. Experimental validation is required to determine the actual biological profile of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.

Introduction

1-(2-Hydroxy-5-nitrophenyl)propan-1-one is a chemical compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1][2] Its structure, featuring a hydroxylated and nitrated phenyl ring, suggests potential for various biological activities. Phenolic compounds are well-known for their antioxidant properties, while nitrophenyl derivatives have been investigated for a range of bioactivities, including antimicrobial and enzyme-inhibiting effects. These application notes provide a starting point for researchers interested in exploring the potential of this understudied molecule.

Potential Research Applications

Based on its chemical structure, 1-(2-Hydroxy-5-nitrophenyl)propan-1-one could be investigated for, but not limited to, the following activities:

-

Antioxidant Activity: The phenolic hydroxyl group may confer radical scavenging properties.

-

Enzyme Inhibition: The molecule could potentially inhibit enzymes such as tyrosinase, a key enzyme in melanin synthesis, due to its phenolic nature.

-

Antimicrobial Activity: Nitrophenyl derivatives have been reported to possess antibacterial and antifungal properties.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one is provided in the table below.

| Property | Value | Reference |

| CAS Number | 55805-95-3 | [3] |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [2] |

| IUPAC Name | 1-(2-hydroxy-5-nitrophenyl)propan-1-one |

Experimental Protocols

The following are detailed protocols for preliminary in vitro screening of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of the test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4][5]

a. Materials and Reagents:

-

1-(2-Hydroxy-5-nitrophenyl)propan-1-one

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

b. Preparation of Solutions:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.

-

Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 1 mg of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one in 1 mL of methanol or DMSO.

-

Positive Control Stock Solution (e.g., 1 mg/mL): Dissolve 1 mg of ascorbic acid or Trolox in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the test compound and positive control in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

c. Assay Procedure:

-

Add 100 µL of the working solutions of the test compound or positive control to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH stock solution to each well.

-

For the control well, add 100 µL of methanol and 100 µL of the DPPH stock solution.

-

For the blank well, add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

d. Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

-

Abs_control is the absorbance of the control (DPPH solution without the test compound).

-

Abs_sample is the absorbance of the DPPH solution with the test compound.

The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

e. Experimental Workflow Diagram:

Caption: Workflow for the DPPH radical scavenging assay.

Enzyme Inhibition: Mushroom Tyrosinase Inhibition Assay

This protocol is for evaluating the potential of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one to inhibit mushroom tyrosinase, using L-DOPA as a substrate.[6][7][8]

a. Materials and Reagents:

-

1-(2-Hydroxy-5-nitrophenyl)propan-1-one

-

Mushroom Tyrosinase (e.g., ≥1000 units/mg)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Kojic acid (positive control)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader

b. Preparation of Solutions:

-

Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of sodium phosphate and adjust the pH to 6.8.

-

Mushroom Tyrosinase Solution (e.g., 100 units/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Prepare fresh and keep on ice.

-

L-DOPA Solution (e.g., 2 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh as it is susceptible to auto-oxidation.

-

Test Compound Stock Solution (e.g., 10 mM): Dissolve 1-(2-Hydroxy-5-nitrophenyl)propan-1-one in DMSO.

-

Positive Control Stock Solution (e.g., 2 mM): Dissolve kojic acid in phosphate buffer or DMSO.

-

Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <2%) to avoid affecting enzyme activity.

c. Assay Procedure:

-

In a 96-well plate, add 40 µL of phosphate buffer to each well.

-

Add 20 µL of the working solutions of the test compound, positive control, or buffer (for the enzyme control).

-

Add 20 µL of the mushroom tyrosinase solution to all wells except for the blank wells. Add 20 µL of buffer to the blank wells.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 120 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm in a kinetic mode for 15-20 minutes at 25°C.

d. Data Analysis:

Calculate the percentage of tyrosinase inhibition using the following formula:

% Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

Where:

-

Rate_control is the rate of the reaction in the absence of the inhibitor.

-

Rate_sample is the rate of the reaction in the presence of the test compound.

The rate of reaction is the change in absorbance per unit of time (ΔAbs/min). The IC₅₀ value can be determined by plotting the percentage of inhibition against the concentration of the test compound.

e. Experimental Workflow Diagram:

Caption: Workflow for the tyrosinase inhibition assay.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison. Below are templates for presenting the results.

Table 1: DPPH Radical Scavenging Activity of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC₅₀ (µg/mL) |

| 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | 10 | Hypothetical Data | Hypothetical Data |

| 25 | Hypothetical Data | ||

| 50 | Hypothetical Data | ||

| 100 | Hypothetical Data | ||

| 250 | Hypothetical Data | ||

| Ascorbic Acid (Positive Control) | 10 | Hypothetical Data | Hypothetical Data |

| 25 | Hypothetical Data | ||

| 50 | Hypothetical Data | ||

| 100 | Hypothetical Data | ||

| 250 | Hypothetical Data |

Table 2: Tyrosinase Inhibitory Activity of 1-(2-Hydroxy-5-nitrophenyl)propan-1-one

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |

| 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | 1 | Hypothetical Data | Hypothetical Data |

| 5 | Hypothetical Data | ||

| 10 | Hypothetical Data | ||

| 25 | Hypothetical Data | ||

| 50 | Hypothetical Data | ||

| Kojic Acid (Positive Control) | 1 | Hypothetical Data | Hypothetical Data |

| 5 | Hypothetical Data | ||

| 10 | Hypothetical Data | ||

| 25 | Hypothetical Data | ||

| 50 | Hypothetical Data |

Potential Signaling Pathways for Investigation

Should 1-(2-Hydroxy-5-nitrophenyl)propan-1-one exhibit significant biological activity, further investigation into its mechanism of action would be warranted. For instance, if it demonstrates potent antioxidant effects, its influence on cellular antioxidant response pathways, such as the Nrf2-Keap1 pathway, could be explored.

Caption: Hypothetical modulation of the Nrf2 antioxidant pathway.

Conclusion

1-(2-Hydroxy-5-nitrophenyl)propan-1-one is a research chemical with potential for biological activity based on its structural features. The provided protocols for assessing antioxidant and enzyme inhibitory activities offer a solid foundation for initiating its pharmacological investigation. All findings should be compared against appropriate standards, and further studies will be necessary to elucidate any significant mechanisms of action.

References

- 1. 1-(2-Hydroxy-5-nitrophenyl)propan-1-one | C9H9NO4 | CID 13157006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)- | C9H9NO4 | CID 11446887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. content.abcam.com [content.abcam.com]

Application Notes and Protocols for the Synthesis of Flavonoids Using 1-(2-Hydroxy-5-nitrophenyl)propan-1-one as an Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The synthesis of novel flavonoid derivatives is a key focus in medicinal chemistry and drug discovery. This document provides detailed protocols and application notes on the use of 1-(2-hydroxy-5-nitrophenyl)propan-1-one as a key intermediate in the synthesis of 6-nitroflavonoids. The presence of the nitro group offers a strategic handle for further chemical modifications, potentially leading to compounds with enhanced or novel biological activities.

The synthetic strategy involves a two-step process:

-

Claisen-Schmidt Condensation: A base-catalyzed condensation of 1-(2-hydroxy-5-nitrophenyl)propan-1-one with an aromatic aldehyde to form a 2'-hydroxy-5'-nitrochalcone.

-

Intramolecular Cyclization: An acid or base-catalyzed intramolecular cyclization of the chalcone intermediate to yield the corresponding 6-nitroflavanone.

Synthetic Workflow

The overall synthetic pathway from the starting materials to the final flavonoid product is illustrated below.

Caption: General workflow for the synthesis of 6-nitroflavanone.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-5'-nitrochalcone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of 1-(2-hydroxy-5-nitrophenyl)propan-1-one with benzaldehyde to yield (E)-1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one.

Materials:

-

1-(2-Hydroxy-5-nitrophenyl)propan-1-one

-

Benzaldehyde (or other substituted aromatic aldehydes)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 mmol of 1-(2-hydroxy-5-nitrophenyl)propan-1-one in 50 mL of ethanol.

-

In a separate beaker, prepare a solution of 20 mmol of potassium hydroxide in 30 mL of ethanol.

-

Cool the flask containing the acetophenone solution in an ice bath to 0-5 °C.

-

Slowly add the ethanolic KOH solution to the cooled acetophenone solution with continuous stirring.

-

To this mixture, add 10 mmol of benzaldehyde dropwise over 15 minutes, ensuring the temperature remains below 10°C.[3]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice.

-

Acidify the mixture by slowly adding concentrated HCl until the pH is approximately 2-3. A yellow solid precipitate of the chalcone will form.[3]

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

Protocol 2: Synthesis of 6-Nitroflavanone via Acid-Catalyzed Cyclization

This protocol details the intramolecular cyclization of the synthesized 2'-hydroxy-5'-nitrochalcone to form 6-nitroflavanone.

Materials:

-

2'-Hydroxy-5'-nitrochalcone (from Protocol 1)

-

Glacial Acetic Acid

-

Sulfuric Acid (H₂SO₄), concentrated

-

Deionized Water

-

Standard reflux apparatus, magnetic stirrer with hotplate

Procedure:

-

Place 5 mmol of the dried 2'-hydroxy-5'-nitrochalcone in a 100 mL round-bottom flask.

-

Add 20 mL of glacial acetic acid to dissolve the chalcone.

-

Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with continuous stirring.

-

Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC until the chalcone spot is no longer visible.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A pale yellow or off-white solid precipitate of 6-nitroflavanone will form.

-